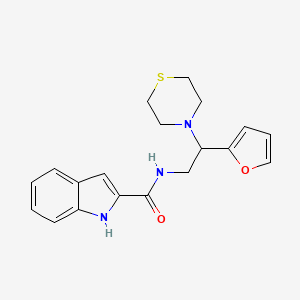
5-chloro-4-(chloromethyl)-1,3-dimethyl-1H-pyrazole
カタログ番号 B2765524
CAS番号:
956571-07-6
分子量: 179.04
InChIキー: XOTLGNMHWAMHQF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
A compound’s description often includes its systematic name, molecular formula, and structural formula. It may also include information about the compound’s appearance or physical state (solid, liquid, gas), odor, and other observable properties .
Synthesis Analysis
Synthesis analysis involves detailing the methods and conditions under which the compound can be synthesized. This includes the starting materials, reagents, catalysts, temperature, pressure, and other relevant conditions .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. It also includes studying the compound’s stability, reactivity, and other chemical properties .科学的研究の応用
Structural Characterization and Reactivity
- Molecular Tautomerism Studies : The study of NH-pyrazoles reveals insights into the tautomerism in solution and solid states, contributing to our understanding of molecular structures and hydrogen bonding patterns. This research provides foundational knowledge for designing molecules with specific properties (Cornago et al., 2009).
- Hydrogen Bonding Characterization : Investigations into antipyrine derivatives demonstrate the role of hydrogen bonding in molecule association and self-organization, which is critical for developing materials with desired chemical and physical behaviors (Rukk et al., 2021).
Phototransformations and Synthesis Applications
- Carbene Generation and Reactions : A comprehensive study on chloro(4-methylpent-3-en-1-ynyl)carbene highlights its generation through photolysis and its potential in synthesizing alkynylchlorocyclopropanes. This has implications for developing new synthetic routes in organic chemistry (Gvozdev et al., 2021).
- Ligand Synthesis for Rhodium Complexes : The synthesis of aminoalkyl-substituted pyrazoles and their application in forming water-soluble pyrazolate rhodium(I) complexes offer insights into ligand design for metal coordination chemistry, which is relevant for catalysis and material science (Esquius et al., 2000).
Material Science and Optical Properties
- Fluorescent Property Evaluation : The synthesis and evaluation of 1,3,5-triaryl-2-pyrazolines with fluorescence properties in the blue region of the visible spectrum when irradiated with ultraviolet radiation, are significant for developing new fluorescent materials and sensors (Hasan et al., 2011).
Corrosion Inhibition
- Corrosion Inhibitors for Steel : The study on pyrazole derivatives as corrosion inhibitors for C38 steel in hydrochloric acid solution demonstrates their high efficacy and the role of molecular structure in corrosion protection. This research has practical applications in industrial corrosion prevention (Ouali et al., 2013).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-chloro-4-(chloromethyl)-1,3-dimethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Cl2N2/c1-4-5(3-7)6(8)10(2)9-4/h3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTLGNMHWAMHQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1CCl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
956571-07-6 |
Source


|
| Record name | 5-chloro-4-(chloromethyl)-1,3-dimethyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
Ethyl 8-aminoquinoline-6-carboxylate
2248313-84-8


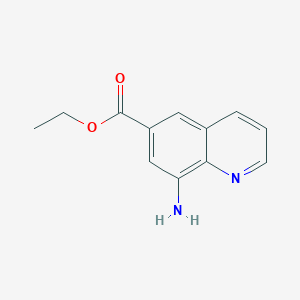
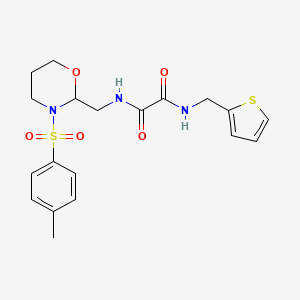
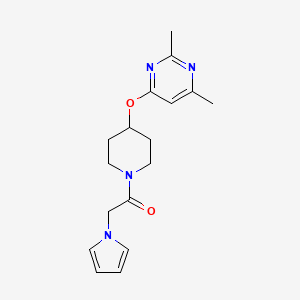
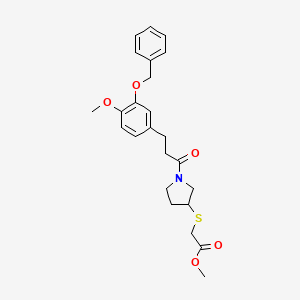

![N-(3-ethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2765451.png)
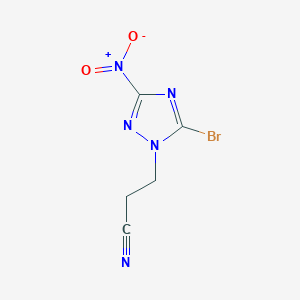
![3-(2-chlorophenyl)-N-cyclohexyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2765455.png)
![4-(3,5-Dimethylpyrazol-1-yl)-6-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2765456.png)
![Methyl imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B2765457.png)
![tert-butyl N-[(E)-1-(furan-2-yl)ethylideneamino]carbamate](/img/structure/B2765461.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,3-diphenylpropanamide](/img/structure/B2765462.png)
